molecular formula C6H8Cl2N2 B1149078 (2-Chloropyridin-3-yl)methanamine hydrochloride CAS No. 1220039-41-7

(2-Chloropyridin-3-yl)methanamine hydrochloride

Cat. No. B1149078
M. Wt: 179.04712
InChI Key:
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Description

Synthesis Analysis

The synthesis of (2-Chloropyridin-3-yl)methanamine and its derivatives often involves complex reactions utilizing specific precursors and conditions. For instance, tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds, which are structurally related, are synthesized through a [1,3]-dipolar cycloaddition reaction, demonstrating the intricate methods used in synthesizing such compounds (Bucci et al., 2018).

Molecular Structure Analysis

The molecular structure of (2-Chloropyridin-3-yl)methanamine derivatives is crucial for their chemical behavior and interactions. For example, crystal and molecular structure analyses have been conducted on related compounds, revealing insights into their geometric configurations, bond lengths, and angles, contributing to our understanding of their chemical reactivity and physical properties (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of (2-Chloropyridin-3-yl)methanamine hydrochloride and its derivatives can be explored through various chemical reactions. These compounds are versatile intermediates in organic synthesis, participating in reactions that lead to a wide range of functionalized products. Their reactivity is significantly influenced by the chloro and amino functional groups, enabling nucleophilic substitution reactions, condensation, and complexation with metals (Basu et al., 2014).

Scientific Research Applications

Cellular Imaging and Photocytotoxicity

Iron(III) complexes utilizing derivatives of pyridinyl methanamines, such as (2-chloropyridin-3-yl)methanamine hydrochloride, have been synthesized and their potential in cellular imaging and photocytotoxicity under red light has been explored. These complexes, upon activation by red light, exhibit the ability to generate reactive oxygen species, leading to apoptosis in various cancer cell lines. This property is particularly significant in the context of developing non-invasive therapeutic strategies that leverage the cytotoxic effects of light-activated compounds within the cellular environment (Basu et al., 2014).

Anticonvulsant Activity

Schiff bases derived from 3-aminomethyl pyridine, structurally related to (2-chloropyridin-3-yl)methanamine hydrochloride, have demonstrated potential as anticonvulsant agents. The synthesis of these compounds involves condensation reactions with various aldehydes or ketones, leading to a series of novel Schiff bases. Some of these compounds have shown significant protection against seizures in preclinical models, suggesting their potential application in the development of new antiepileptic drugs (Pandey & Srivastava, 2011).

Catalysis and Polymerization

Pyridinyl methanamine derivatives, similar to (2-chloropyridin-3-yl)methanamine hydrochloride, have been employed as ligands in the synthesis of various metal complexes. These complexes have shown catalytic activities, including in the polymerization of methyl methacrylate to produce polymers with specific structural characteristics. The application of such complexes in catalysis demonstrates the versatility of pyridinyl methanamine derivatives in facilitating chemical transformations, which is crucial for material science and industrial chemistry (Roffe et al., 2016).

DNA Binding and Anticancer Activity

Research into the interaction of metal complexes with DNA is crucial for understanding the mechanism of action of potential anticancer agents. Complexes formed with pyridinyl methanamine derivatives have been studied for their ability to bind to DNA and induce photocytotoxic effects in cancer cells. These studies contribute to the development of targeted cancer therapies that could offer selectivity towards cancerous cells, minimizing harm to healthy tissues (Basu et al., 2015).

Safety And Hazards

“(2-Chloropyridin-3-yl)methanamine hydrochloride” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2-chloropyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJJZTFDGPUUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-3-yl)methanamine hydrochloride

CAS RN

1432754-64-7
Record name 3-Pyridinemethanamine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432754-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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